

potential biological activities of 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Methyl-4'-(methylthio)-2-morpholinopropiophenone
Cat. No.:	B163144

[Get Quote](#)

An In-depth Technical Guide to the Potential Biological Activities of **2-Methyl-4'-(methylthio)-2-morpholinopropiophenone**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Methyl-4'-(methylthio)-2-morpholinopropiophenone**, a compound at the intersection of industrial chemistry and emergent biological concern. Initially synthesized for its photoinitiating properties in polymer chemistry, recent studies have unveiled a range of biological activities that warrant detailed investigation by researchers, toxicologists, and drug development professionals. This document synthesizes the current understanding of its chemical nature, biological effects, and the methodologies pertinent to its study.

Compound Profile: From Industrial Photoinitiator to Bioactive Molecule

2-Methyl-4'-(methylthio)-2-morpholinopropiophenone, commonly referred to as MTMP, MMMP, or by its trade name Irgacure 907, is an organic compound with the molecular formula $C_{15}H_{21}NO_2S$.^[1] Primarily, it functions as a highly efficient Type I photoinitiator.^{[2][3]} Upon exposure to ultraviolet (UV) light, it undergoes photocleavage to generate free radicals, which in turn initiate the polymerization of unsaturated resins, a critical process in the rapid curing of inks, coatings, and adhesives.^{[1][3]}

The chemical architecture of MTMP, featuring a propiophenone backbone with a morpholine ring and a methylthio group, is central to both its industrial utility and its biological activity.[\[2\]](#) While its high photoreactivity is advantageous in industrial settings, the structural similarity to substituted cathinones has led to its emergence as a new psychoactive substance (NPS), prompting forensic and toxicological scrutiny.[\[1\]](#)[\[4\]](#)[\[5\]](#)

Table 1: Physicochemical Properties of **2-Methyl-4'-(methylthio)-2-morpholinopropiophenone**

Property	Value	Reference
CAS Number	71868-10-5	[1]
Molecular Formula	C ₁₅ H ₂₁ NO ₂ S	[1]
Molecular Weight	279.4 g/mol	[1]
Appearance	White to off-white crystalline solid	[1]
Synonyms	Irgacure 907, MMMP, MTMP, Caccure 907	[1] [6]

Unveiling the Biological Activities: Cytotoxicity and Beyond

The morpholine and methylthio moieties of MTMP are key determinants of its interaction with biological systems, potentially modulating the activity of various enzymes and receptors.[\[2\]](#) The compound's biological effects are an area of growing research, with significant findings in cytotoxicity and its psychoactive potential.

In Vitro Cytotoxicity: A Mechanistic Insight


A pivotal study revealed that MTMP is toxic to human peripheral blood mononuclear cells (PBMCs) in vitro.[\[1\]](#) This cytotoxicity is dose-dependent and operates through a caspase-3/7-dependent mechanism, indicating the induction of apoptosis or programmed cell death.[\[1\]](#) The finding that MTMP can leach from plastic containers used for intravenous solutions raises concerns about potential adverse effects in patients receiving parenteral nutrition.[\[7\]](#)

Table 2: Cytotoxicity of MTMP in Human Peripheral Blood Mononuclear Cells (PBMCs)

Concentration	Incubation Time	Effect	Reference
250 µg/ml	Not specified	Toxic, induces caspase-3/7	[1]
Dose-dependent	24 h and 48 h	Decreased cell viability	[7]

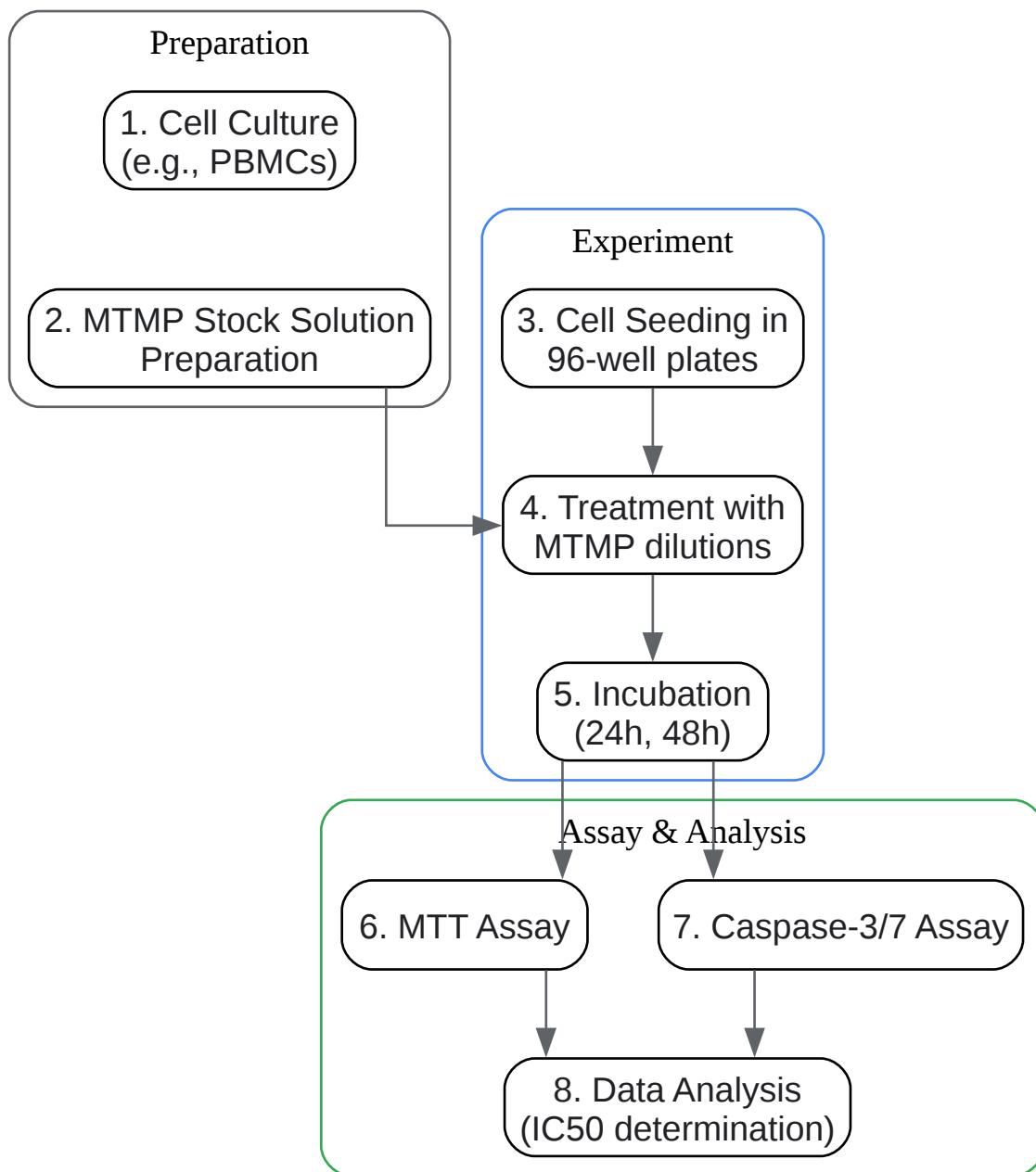
A New Psychoactive Substance: Metabolism and Detection

The structural resemblance of MTMP to synthetic cathinones has led to its abuse as a new psychoactive substance.^[5] Research into its human metabolism has been crucial for developing analytical methods for its detection in biological samples. *In vivo*, MTMP is metabolized through oxidation of the methylthio group and hydroxylation.^{[2][5]} Three potential metabolites have been identified: hydroxy-MMMP (HO-MMMP), HO-MMMP-sulfoxide (HO-MMMP-SO), and HO-MMMP-sulfone (HO-MMMP-SO₂).^[5] Studies on urine samples from individuals who have consumed MTMP indicate that HO-MMMP-SO is the primary metabolite.^[5]

[Click to download full resolution via product page](#)

Caption: Proposed metabolic pathway of MTMP in humans.

Toxicological Concerns: Reproductive and Environmental Hazards


Beyond its effects on human cells, MTMP is classified as a substance that may damage fertility or the unborn child.[6][8] It is also recognized as being toxic to aquatic life with long-lasting effects, highlighting the need for responsible disposal and environmental monitoring.[8]

Methodologies for Investigation: A Practical Guide

To facilitate further research into the biological activities of MTMP, this section provides detailed protocols for key experimental assays. These methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines a typical workflow for assessing the cytotoxic effects of MTMP on a selected cell line.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for in vitro cytotoxicity testing of MTMP.

Protocol for MTT Cell Viability Assay

This protocol is adapted from methodologies used to assess the cytotoxicity of MTMP.^[7]

- Cell Preparation: Culture human peripheral blood mononuclear cells (PBMCs) in RPMI 1640 medium supplemented with 10% fetal calf serum.
- Seeding: Seed the cells in a 96-well plate at a density of 1×10^4 cells per well.
- Treatment: Prepare serial dilutions of MTMP in the culture medium and add them to the wells. Include a vehicle control (medium with the solvent used for MTMP, e.g., DMSO) and a negative control (medium only).
- Incubation: Incubate the plate for 24 and 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
- MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
- Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of MTMP that inhibits 50% of cell growth).

Protocol for Caspase-3/7 Activity Assay

This protocol is designed to confirm the apoptotic pathway initiated by MTMP.[\[1\]](#)

- Cell Preparation and Treatment: Follow steps 1-4 of the MTT assay protocol.
- Assay Reagent Preparation: Prepare the caspase-3/7 assay reagent according to the manufacturer's instructions (e.g., a luminogenic substrate for caspase-3/7).
- Reagent Addition: Add the caspase-3/7 reagent to each well.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.

- Luminescence Measurement: Measure the luminescence using a microplate reader.
- Data Analysis: Normalize the luminescence signal to the number of viable cells (which can be determined in a parallel plate) and express the results as a fold change relative to the control.

Protocol for LC-MS/MS Analysis of MTMP and its Metabolites in Urine

This protocol is based on the methodology for identifying and quantifying MTMP and its metabolites in forensic samples.[\[5\]](#)

- Sample Preparation (Urine):
 - To 1 mL of urine, add an internal standard.
 - Perform enzymatic hydrolysis to cleave any conjugated metabolites.
 - Conduct liquid-liquid or solid-phase extraction to isolate the analytes.
- Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.
- LC-MS/MS Analysis:
 - Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
 - Use a suitable C18 column for chromatographic separation.
 - Employ a gradient elution with a mobile phase consisting of, for example, water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
 - Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for the specific precursor-to-product ion transitions of MTMP and its metabolites.
- Quantification: Generate a calibration curve using standards of known concentrations to quantify the analytes in the samples.

Concluding Remarks and Future Perspectives

The dual identity of **2-Methyl-4'-(methylthio)-2-morpholinopropiophenone** as both a widely used industrial chemical and a substance with significant biological activities presents a complex challenge. The evidence of its cytotoxicity, potential for reproductive harm, and emergence as a new psychoactive substance underscores the importance of continued research.

Future investigations should focus on:

- Elucidating the specific molecular targets of MTMP and its metabolites to better understand the mechanisms of cytotoxicity and potential psychoactivity.
- Conducting *in vivo* studies to assess the toxicokinetics and systemic toxicity of MTMP.
- Developing more sensitive and rapid methods for the detection of MTMP in various matrices, including consumer products and environmental samples.
- Evaluating the potential for chronic toxicity from low-level exposure, particularly through leaching from food and medical packaging.

A deeper understanding of the biological activities of MTMP is essential for accurate risk assessment, the development of appropriate regulatory measures, and the protection of public health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. [2-Methyl-4'-\(methylthio\)-2-morpholinopropiophenone | 71868-10-5 | Benchchem](#) [benchchem.com]
- 3. [2-Methyl-4'-\(methylthio\)-2-morpholinopropiophenone | 71868-10-5](#) [chemicalbook.com]

- 4. Substance Details 2-methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one [unodc.org]
- 5. 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone: A commercial photoinitiator being used as a new psychoactive substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholino-1-propanone | C15H21NO2S | CID 92387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of the polymerization agent, 2-methyl-4'-(methylthio)-2-morpholinopropiophenone on human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [potential biological activities of 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b163144#potential-biological-activities-of-2-methyl-4-methylthio-2-morpholinopropiophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com